

Comparative Computational Analysis of C31H33N3O7S Derivatives: A Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	C31H33N3O7S	
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A deep dive into the computational strategies fueling the development of next-generation HIV-1 protease inhibitors based on the Darunavir scaffold.

In the relentless pursuit of more effective antiretroviral therapies, computational analysis has emerged as a cornerstone for the rational design of novel drug candidates. This guide provides a comparative analysis of derivatives of the **C31H33N3O7S** molecular formula, which notably includes the potent HIV-1 protease inhibitor, Darunavir. By leveraging computational tools, researchers are engineering next-generation inhibitors with enhanced potency against wild-type and drug-resistant viral strains.

Performance Comparison of Darunavir and its Derivatives

Computational studies have been instrumental in identifying and optimizing Darunavir analogs with superior therapeutic potential. These in silico analyses, which include molecular docking, molecular dynamics simulations, and binding free energy calculations, have pinpointed key structural modifications that enhance binding affinity to the HIV-1 protease active site. The following table summarizes key computational and experimental data for Darunavir and some of its promising derivatives.



Compound	Target	Docking Score	Binding Affinity (Ki)	Key Interactions	Computatio nal Method(s)
Darunavir (DRV)	HIV-1 Protease (Wild-Type)	87.3	1.87 nM	Forms hydrogen bonds with catalytic triad (Asp25, Asp29, Asp30) and key backbone atoms.[1]	Molecular Docking, Molecular Dynamics
Analog 5ae	HIV-1 Protease (Wild-Type)	101.2	0.28 nM	Enhanced van der Waals interactions and hydrogen bonding within the S2' subsite.[1][2]	Molecular Docking, Molecular Dynamics
Analog 5ac	HIV-1 Protease (Wild-Type)	89.0	0.31 nM	Favorable interactions with key residues in the HIV-1 protease active site.[1]	Molecular Docking
Analog 5ad	HIV-1 Protease (Wild-Type)	92.9	0.71 nM	Halogen bonding interactions contributing to improved binding.[1][2]	Molecular Docking



Analog 19-8- 14-3	HIV-1 Protease (Wild-Type & Mutants)	-	Superior binding free energy compared to Darunavir.[3]	Not specified	Machine Learning- guided design, Molecular Docking, Molecular Dynamics
Analog 2G & 5	VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)	High Glide Score	Not Applicable	Hydrogen bonding with active site residue ASP 1046.[4]	Molecular Docking

Experimental and Computational Protocols

The insights presented in this guide are derived from a combination of in silico and in vitro experimental methodologies.

Molecular Docking

Molecular docking studies are routinely employed to predict the binding orientation and affinity of ligands to their protein targets.[5] A common protocol involves:

- Protein Preparation: The three-dimensional structure of the target protein (e.g., HIV-1 protease) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and hydrogen atoms are added.
- Ligand Preparation: The 3D structures of the C31H33N3O7S derivatives are generated and energy-minimized using computational chemistry software.
- Docking Simulation: A docking program, such as GOLD or AutoDock, is used to place the ligand into the defined active site of the protein and score the different binding poses based on a scoring function.[1] Higher docking scores generally indicate more favorable binding.



Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions over time. A typical workflow includes:

- System Setup: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.
- Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.
- Production Run: A long-duration simulation is run to generate trajectories of the atoms' movements.
- Analysis: The trajectories are analyzed to calculate parameters such as root-mean-square deviation (RMSD) to assess stability and to identify persistent hydrogen bonds and other interactions.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. Computational models are used to predict these properties early in the drug discovery process.[4] These predictions are based on the molecule's physicochemical properties, such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence to established rules like Lipinski's rule of five.[3]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the design and evaluation of novel **C31H33N3O7S** derivatives.







Design Phase

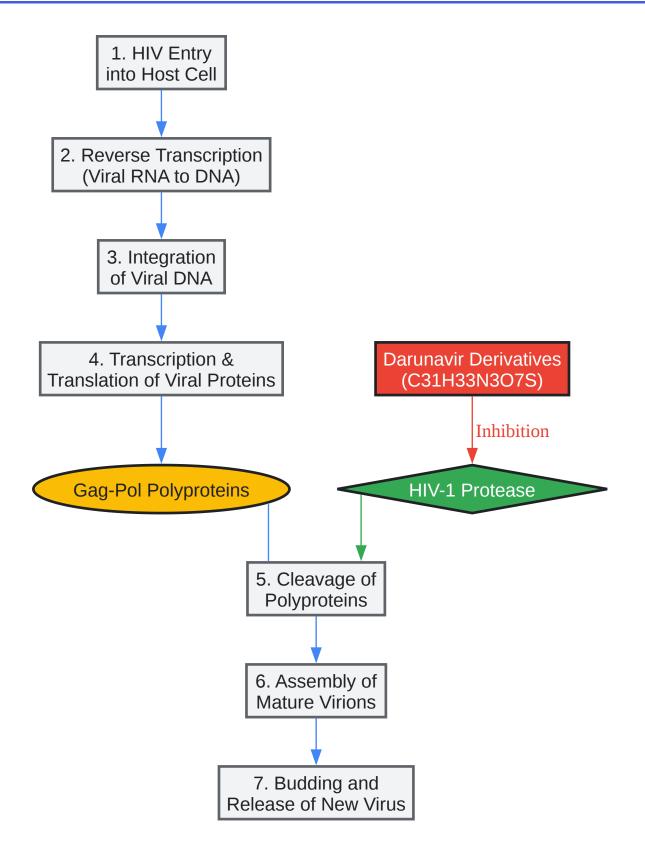
Target Identification (e.g., HIV-1 Protease)

Design Phase

Screening Phase

Validation Phase





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